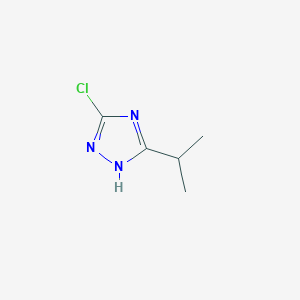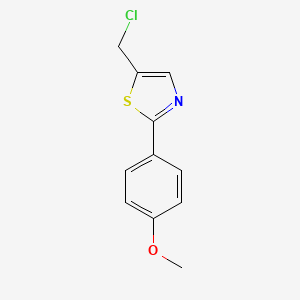
5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride
Übersicht
Beschreibung
5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride (5-CM-2-4-MPT-HCl) is a synthetic compound commonly used in scientific research. It is a member of the thiazole family and is a white, crystalline solid with a molecular weight of 311.89 g/mol. 5-CM-2-4-MPT-HCl has a wide range of applications in the fields of biochemistry and physiology, including the study of enzyme activity, protein-protein interactions, and drug metabolism.
Wissenschaftliche Forschungsanwendungen
Central Nervous System Research
5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride has been studied for its applications in neuroscience. For instance, a derivative, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has been identified as a highly potent selective serotonin-3 receptor antagonist. This compound was shown to penetrate the blood-brain barrier effectively, suggesting its utility in central nervous system-related studies (Rosen et al., 1990).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been researched as corrosion inhibitors. An example is the use of 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a novel corrosion inhibitor for mild steel in acidic environments. This compound demonstrated a high degree of protection against corrosion, revealing potential applications in industrial settings (Attou et al., 2020).
Anti-Inflammatory Properties
Another significant application is in the exploration of anti-inflammatory properties. Methoxyalkyl thiazoles, a class of compounds that include derivatives of this compound, have been identified as selective 5-lipoxygenase inhibitors with anti-inflammatory properties. These compounds were found to be non-redox inhibitors of 5-lipoxygenase, distinguishing them from other inhibitors (Falgueyret et al., 1993).
Synthesis and Transformation Studies
The compound has also been a subject of chemical synthesis and transformation studies. For instance, the synthesis and base-catalyzed ring transformation of related compounds have been explored, providing insights into the chemical behavior and potential applications of this class of compounds (Sápi et al., 1997).
Photophysical and Electronic Properties
Research has also delved into the photophysical and electronic properties of derivatives. Studies on donor-π-acceptor substituted 4-hydroxythiazoles, which include derivatives of this compound, have been conducted to understand their influence on photophysical properties and electronic structure (Habenicht et al., 2017).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS/c1-14-9-4-2-8(3-5-9)11-13-7-10(6-12)15-11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGPXZIRNYOGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



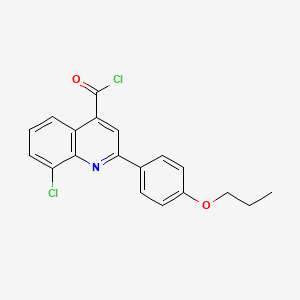


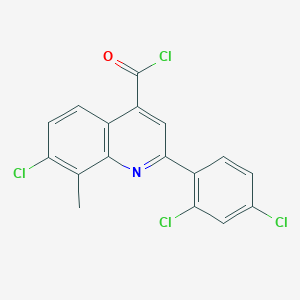
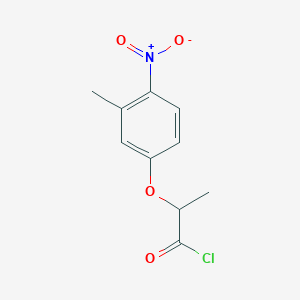

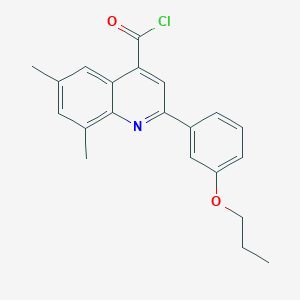

![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)
![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)

![1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride](/img/structure/B1453427.png)

